N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide
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Overview
Description
N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide is a complex organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide typically involves the condensation of o-phenylenediamine with formic acid or equivalent reagents to form the benzimidazole ring . The subsequent steps involve the introduction of the 2,4,6-trimethylphenyl group and the acetamide moiety under controlled reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups within the compound
Scientific Research Applications
N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry and catalysis, aiding in the formation of complex metal-organic frameworks.
Biology: The compound’s benzimidazole core is crucial for studying enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects .
Comparison with Similar Compounds
N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic properties.
Omeprazole: Used as a proton pump inhibitor for treating acid-related disorders.
Albendazole: Another anthelmintic agent with broad-spectrum activity
These compounds share the benzimidazole core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
N-[2-[1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-14-11-15(2)18(16(3)12-14)13-24-20-8-6-5-7-19(20)23-21(24)9-10-22-17(4)25/h5-8,11-12H,9-10,13H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFLROWNLWCFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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